ethyl 1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate
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Overview
Description
Ethyl 1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazoloquinoline core, which is a fused ring system containing both pyrazole and quinoline moieties. The presence of nitrophenyl and phenyl groups further enhances its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For instance, the synthesis might start with the preparation of a pyrazole derivative, followed by its reaction with a quinoline derivative under acidic or basic conditions to form the fused ring system
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts can be employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while electrophilic substitution can introduce halogen atoms into the aromatic rings.
Scientific Research Applications
Ethyl 1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate involves its interaction with specific molecular targets. The nitrophenyl and phenyl groups can participate in π-π stacking interactions with aromatic residues in proteins, while the pyrazoloquinoline core can bind to active sites through hydrogen bonding and van der Waals forces. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Ethyl 1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate can be compared with other heterocyclic compounds such as:
Quinoline derivatives: Known for their antimalarial and antibacterial activities.
Pyrazole derivatives: Widely studied for their anti-inflammatory and analgesic properties.
Indole derivatives: Important in the development of drugs targeting the central nervous system.
The uniqueness of this compound lies in its fused ring system, which combines the structural features of both pyrazole and quinoline, potentially offering a broader range of biological activities and chemical reactivity.
Properties
IUPAC Name |
ethyl 1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O4/c1-2-33-25(30)17-11-12-22-20(13-17)24-21(15-26-22)23(16-7-4-3-5-8-16)27-28(24)18-9-6-10-19(14-18)29(31)32/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZVTGLMGNPFBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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